3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide
Descripción
This compound is a benzohydrazide derivative featuring a 1,2-dihydropyridine core substituted with a 4-fluorophenylmethyl group at position 1 and a 3-fluorobenzoyl hydrazide moiety at position 2. The fluorine atoms likely enhance metabolic stability and binding interactions through electronegative effects and hydrophobic interactions .
Propiedades
IUPAC Name |
N'-(3-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3/c21-15-8-6-13(7-9-15)12-25-10-2-5-17(20(25)28)19(27)24-23-18(26)14-3-1-4-16(22)11-14/h1-11H,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVXPSFYCGCPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide, with the CAS number 1105242-77-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 383.3 g/mol. The structure of this compound features a dihydropyridine core, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N3O3 |
| Molecular Weight | 383.3 g/mol |
| CAS Number | 1105242-77-0 |
Antimicrobial Activity
Research indicates that compounds similar to 3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide exhibit notable antimicrobial properties. For instance, studies on related dihydropyridine derivatives have demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Antioxidant Properties
Dihydropyridine derivatives are known for their antioxidant capabilities. Preliminary studies suggest that 3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide could inhibit oxidative stress markers in vitro, which is crucial for preventing cellular damage and various diseases.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical in cancer and autoimmune diseases.
Study on Antimicrobial Efficacy
A case study involving a series of substituted dihydropyridines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance activity, highlighting the potential for 3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide to be further explored as an antimicrobial agent.
Antioxidant Evaluation
In vitro assays measuring the compound's capacity to scavenge free radicals showed promising results. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, revealing that the compound could effectively reduce oxidative stress markers.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of hydrazone derivatives related to 3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide. Findings suggest that these derivatives exhibit enhanced biological properties compared to their parent compounds.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituted Benzohydrazides
a. 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide (CAS 1105210-69-2)
- Key Difference : Fluorine substitution at position 2 of the benzoyl group (vs. 3-fluoro in the target compound).
b. N′-[(3Z)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Key Difference : Replacement of the dihydropyridine core with an indole ring and substitution of 4-chlorobenzyl for 4-fluorophenylmethyl.
- This compound has an IC50 of 131.1 nM in unspecified assays, suggesting moderate bioactivity .
Fluorinated Alkyl and Aryl Derivatives
a. N'-[(3Z)-1-(5-fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Key Difference : A 5-fluoropentyl chain replaces the 4-fluorophenylmethyl group.
- Impact: The fluorinated alkyl chain increases lipophilicity, which may enhance membrane permeability but could reduce selectivity due to non-specific interactions .
b. Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate (FUB-AMB)
- Key Difference : Indazole core and ester functional group (vs. hydrazide in the target compound).
- Impact: The ester group may confer faster metabolic degradation compared to the hydrazide, affecting pharmacokinetics. This compound is a synthetic cannabinoid analog, highlighting the structural versatility of fluorinated aryl groups in drug design .
Sulfonyl and Carbamoyl Derivatives
a. 1-[(4-Fluorophenyl)sulfonyl]piperazine (CAS 27106-49-6)
- Key Difference : Sulfonyl group replaces the benzohydrazide moiety.
- This compound is used in peptide synthesis and as a building block in drug discovery .
b. 1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 1171917-13-7)
- Key Difference : Carbamoyl-methyl substituent and carboxylic acid terminus.
Structural and Functional Comparison Table
Key Findings and Implications
- Fluorine Positioning : The 3-fluoro substitution in the target compound likely optimizes electronic interactions compared to 2-fluoro analogs.
- Core Heterocycles : Dihydropyridine cores may offer conformational advantages over indole/indazole systems in specific target binding.
- Functional Groups : Hydrazides provide metabolic stability over esters but may reduce solubility compared to carboxylic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
